![molecular formula C12H18N4OS B7425050 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine](/img/structure/B7425050.png)
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound is characterized by the presence of a 3-methylbutoxy group and an ethylsulfanyl group attached to the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a purine derivative with 2-(3-methylbutoxy)ethylsulfanyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to remove the ethylsulfanyl group.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl purine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-thioguanine: Another purine derivative with a thiol group.
6-mercaptopurine: A purine analog used in chemotherapy.
Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.
Uniqueness
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine is unique due to the presence of the 3-methylbutoxy group, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other purine derivatives and may confer specific advantages in certain applications.
Propriétés
IUPAC Name |
6-[2-(3-methylbutoxy)ethylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-9(2)3-4-17-5-6-18-12-10-11(14-7-13-10)15-8-16-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMKHQTVAQEIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCSC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Furan-2-yl)-3-[(5-methylpyridin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7424971.png)
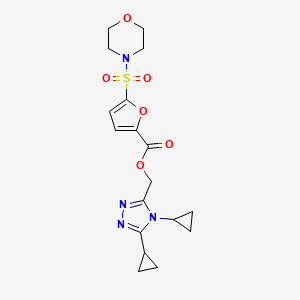
![methyl 4-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanylmethyl]benzoate](/img/structure/B7424977.png)
![N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7424990.png)
![ethyl N-[4-[[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]carbamoyl]phenyl]carbamate](/img/structure/B7425001.png)
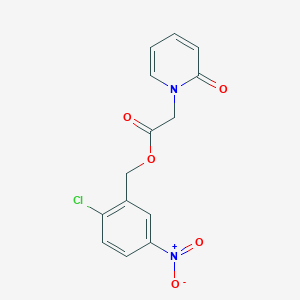
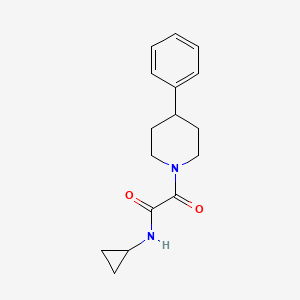
![4-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamothioylamino]benzamide](/img/structure/B7425010.png)
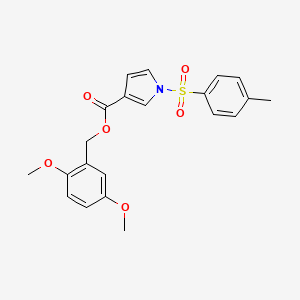
![[2-[[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-oxoethyl] 2,4-dichloro-5-methylsulfanylbenzoate](/img/structure/B7425014.png)
![methyl N-[4-[[2-[(1-ethylpyrrolidin-2-yl)methylamino]-2-oxoacetyl]amino]phenyl]carbamate](/img/structure/B7425021.png)
![ethyl N-[4-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7425038.png)
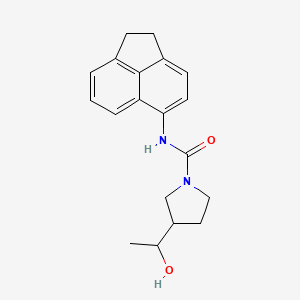
![methyl N-[2-fluoro-4-[[1-[(4-methylphenyl)methylamino]-1-oxopropan-2-yl]amino]phenyl]carbamate](/img/structure/B7425077.png)
